![molecular formula C12H11N3O2 B3049737 5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione CAS No. 21753-16-2](/img/structure/B3049737.png)
5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione
Overview
Description
5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H11N3O2 . It is a derivative of imidazolidine-2,4-dione, which is substituted with an indole group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H11N3O2/c16-11-10 (14-12 (17)15-11)5-7-6-13-9-4-2-1-3-8 (7)9/h1-6,13H, (H2,14,15,16,17)
. This indicates the presence of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.23 g/mol . It has a topological polar surface area of 74 Ų, indicating its polarity . The compound also has a rotatable bond count of 2, which can influence its conformational flexibility .Scientific Research Applications
Anti-Cancer Properties
Aplysinopsin analogs, closely related to 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, have been synthesized and show significant anti-proliferative activity against various cancer cell lines. These compounds, including some analogs of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione, demonstrated potent inhibition against breast and lung cancer cell lines, with certain analogs exhibiting better efficacy than 5-fluorouracil in tests against MCF-7 cells (Reddy et al., 2010).
Radiosensitization Activity
Derivatives of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione have been investigated for their radiosensitizing properties. Studies revealed that certain analogs significantly enhance the sensitivity of HT-29 cell lines to radiation, indicating potential use in cancer therapy (Reddy et al., 2010).
DNA Binding and Antitumor Activities
Several indole derivatives, including those with imidazolidine rings, have been synthesized and evaluated for their ability to interact with DNA and exhibit antitumor activities. One specific derivative, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, showed promising results against breast cancer lines, suggesting potential for development as an antitumor agent (Lafayette et al., 2017).
Anti-inflammatory Properties
The indole-hydantoin derivative 5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione has demonstrated significant anti-inflammatory activity. This compound inhibited LPS-induced inflammatory responses in murine macrophage-like cells, suggesting potential as an anti-inflammatory drug (Lin et al., 2021).
Anti-HIV Activity
Novel derivatives of 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione have been synthesized and tested for their inhibitory activity against HIV-1 replication. Some compounds exhibited potent anti-HIV activities, significantly reducing HIV-1IIIB replication in MT-2 cells, highlighting their potential as HIV-1 fusion inhibitors (Ibrahim et al., 2020).
properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUREKIGAKIKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287630 | |
Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione | |
CAS RN |
21753-16-2 | |
Record name | NSC51848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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